(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-3-6-9-7(14-10-6)4-2-5(4)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTORAOVWDCQGF-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NOC(=N1)[C@@H]2C[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate olefin, followed by the introduction of the oxadiazole ring through cyclization reactions. The methoxymethyl group can be introduced via methylation reactions using reagents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction of the oxadiazole ring can produce amines or alcohols.
Scientific Research Applications
(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid: can be compared to other cyclopropane-containing compounds, such as cyclopropane carboxylic acid and cyclopropane oxadiazole derivatives.
Oxadiazole derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but differ in other substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring with an oxadiazole ring and a methoxymethyl group. This combination imparts specific chemical and physical properties that can be exploited in various applications.
Biological Activity
The compound (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid is a derivative of cyclopropane and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a carboxylic acid group and a methoxymethyl-substituted oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 199.20 g/mol. The structural representation is as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The Minimal Inhibitory Concentrations (MICs) were determined for several derivatives in vitro.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 8 | P. aeruginosa |
This data suggests that the compound exhibits promising antibacterial properties, particularly against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicated that while some derivatives showed high toxicity at elevated concentrations, this compound demonstrated lower cytotoxicity compared to its analogs.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 12 | HeLa |
| Compound D | 25 | MCF7 |
| This compound | 18 | A549 |
The lower IC50 value indicates that this compound may be suitable for further development as a therapeutic agent with reduced side effects.
The proposed mechanism of action for this compound involves inhibition of key enzymes in bacterial biosynthesis pathways. For example, studies have shown that it can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis in bacteria.
Case Study: Inhibition of OASS
In a recent study involving Salmonella Typhimurium, it was observed that the compound inhibited both OASS-A and OASS-B isoforms effectively:
| Enzyme Isoform | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|
| OASS-A | 85 | 32 |
| OASS-B | 78 | 32 |
This inhibition leads to reduced bacterial growth and viability, showcasing the potential use of this compound as an antibiotic adjuvant.
Q & A
What are the key challenges in synthesizing (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid with high stereochemical purity?
Methodological Answer:
The synthesis of this compound requires precise control over stereochemistry, particularly at the cyclopropane ring (1S,2R configuration) and the oxadiazole substituent. Key challenges include:
- Cyclopropanation : Strain-inducing reactions like Simmons-Smith or transition-metal-catalyzed cyclopropanation must balance reactivity with stereoselectivity. Chiral auxiliaries or asymmetric catalysts (e.g., Rh(II) complexes) are often employed to favor the desired diastereomer .
- Oxadiazole Formation : The 1,2,4-oxadiazol-5-yl group is typically synthesized via cyclocondensation of amidoximes with activated carbonyls. Methoxymethyl substitution requires careful protection/deprotection strategies to avoid side reactions .
- Purification : HPLC with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the enantiomerically pure product .
Advanced Consideration : Contradictions in reported yields often arise from solvent polarity and temperature effects during cyclopropanation. For example, lower temperatures (≤0°C) favor kinetic control but may reduce overall yield .
How can researchers resolve contradictions in spectroscopic data for this compound’s structural confirmation?
Methodological Answer:
Discrepancies in NMR, IR, or mass spectra often stem from:
- Tautomerism : The oxadiazole ring’s resonance structures can lead to ambiguous peak assignments. Variable-temperature NMR (VT-NMR) or deuterium exchange experiments clarify dynamic equilibria .
- Stereochemical Artifacts : Overlapping signals in H NMR (e.g., cyclopropane protons) require 2D techniques like COSY or NOESY to confirm spatial relationships .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive stereochemical proof. For example, a study resolved conflicting NOE data by confirming the (1S,2R) configuration via crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
